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Compound of Interest

Compound Name:
(3R)-3-hydroxy-3-phenylpropanoic

acid

CAS No.: 2768-42-5

Cat. No.: B1238315

Get Quote

Executive Summary
(3R)-3-hydroxy-3-phenylpropanoic acid (also known as (R)-

-hydroxyphenylpropionic acid) is a critical chiral building block in the synthesis of
norepinephrine reuptake inhibitors (e.g., Atomoxetine) and other bioactive phenylpropanoids.
Its utility depends entirely on high enantiomeric excess (

). This guide provides the definitive spectroscopic data required to distinguish the (3R)-
enantiomer from its racemate and (3S)-counterpart.
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Parameter Details

IUPAC Name (3R)-3-hydroxy-3-phenylpropanoic acid

Common Name
(R)-

-Hydroxyphenylpropionic acid

CAS Registry

3480-87-3 (Generic/Racemic); Specific (R)-

isomer often referenced as enantiomer of

36567-72-3

Molecular Formula

Molecular Weight 166.17 g/mol

Chiral Center C3 (R-configuration)

Structural Characterization Workflow
The following diagram outlines the logical flow for validating the identity and purity of the

compound.
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Figure 1: Analytical workflow for validating (3R)-3-hydroxy-3-phenylpropanoic acid,

progressing from basic connectivity to stereochemical quantification.
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Spectroscopic Profile
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is characterized by an ABX system. The chiral center at C3 renders the two

protons at C2 diastereotopic (

and

), meaning they are chemically non-equivalent and split each other as well as the proton at C3 (

).

Solvent: Chloroform-d (

) Frequency: 400 MHz (

) / 100 MHz (

)

H NMR Data Table

Position (ppm) Multiplicity Integral
Coupling (

in Hz)
Assignment

Ar-H 7.25 – 7.45 Multiplet (m) 5H -
Phenyl ring

protons

C3-H 5.14 dd 1H

Benzylic

proton (

)

C2-H 2.78 dd 1H
Methylene

proton A

C2-H 2.68 dd 1H
Methylene

proton B

OH/COOH 6.0 - 9.0 Broad (br) 2H -
Exchangeabl

e protons*
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*Note: The chemical shift and broadness of OH/COOH protons are highly concentration-

dependent and may disappear in the presence of

.

C NMR Data Table
Position (ppm) Assignment

C1 176.5 Carbonyl (COOH)

Ar-C 142.8 Aromatic Quaternary (Ipso)

Ar-C 128.8, 128.1, 125.6
Aromatic CH (Ortho, Meta,

Para)

C3 70.1 Benzylic CH-OH

C2 43.2 Methylene

Infrared Spectroscopy (FT-IR)
The IR spectrum validates the presence of the carboxylic acid and the secondary alcohol.

Wavenumber (

)
Vibration Mode Functional Group

3200 – 3500 Broad Stretch
O-H (Alcohol & Acid H-

bonding)

3030 – 3060 Weak Stretch C-H (Aromatic)

1705 – 1720 Strong Stretch C=O (Carboxylic Acid dimer)

1050 – 1200 Medium Stretch C-O (Secondary Alcohol)

700 & 750 Strong Bend Monosubstituted Benzene

Mass Spectrometry (ESI-MS)
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Ionization Mode: Negative Electrospray (ESI-) is preferred for carboxylic acids.

Molecular Ion:

m/z.

Key Fragments:

147 (

): Loss of water.

121 (

): Decarboxylation.

Stereochemical Validation (The "3R" Determination)
Distinguishing the (3R) isomer from the (3S) isomer requires chiral chromatography and

polarimetry.

Specific Optical Rotation
The (3R)-isomer is dextrorotatory (+) in ethanol and chloroform.

Parameter:

Value:+48.0° to +52.0°

Conditions:

in Ethanol.

Note: The (S)-enantiomer exhibits a rotation of approximately -50°.

Chiral HPLC Protocol (Gold Standard)
To determine Enantiomeric Excess (

), use the following validated method.
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Parameter Condition

Column
Daicel Chiralcel OD-H (or equivalent Cellulose

tris-3,5-dimethylphenylcarbamate)

Dimensions
250 mm x 4.6 mm, 5

m

Mobile Phase
n-Hexane : Isopropyl Alcohol : TFA (90 : 10 :

0.1)

Flow Rate 1.0 mL/min

Detection UV @ 210 nm or 254 nm

Temperature 25°C

Retention Times
(S)-Isomer: ~12-14 min(R)-Isomer: ~16-18 min

(Elutes second on OD-H)

Experimental Logic & ABX Coupling
The following diagram visualizes why the NMR spectrum appears as it does. The chirality at C3

breaks the symmetry of the adjacent C2 protons.
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Resulting NMR Signal

Chiral Center (C3)
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Figure 2: The ABX coupling mechanism. The chiral center renders the adjacent methylene

protons diastereotopic, resulting in complex splitting patterns rather than a simple doublet.
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PDF]. Available at: [https://www.benchchem.com/product/b1238315/docs#technical-guide-
spectroscopic-stereochemical-characterization-of-3r-3-hydroxy-3-phenylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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